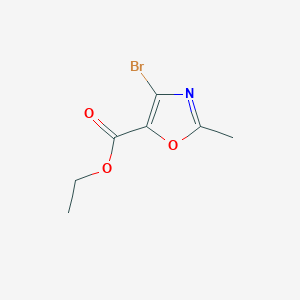
N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorophenyl group and a piperidinylmethyl group attached to an oxalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an amine. In this case, the amine would be a derivative of piperidine.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.
Coupling Reactions: The final step involves coupling the difluorophenyl group with the oxalamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- N1-(2,5-dichlorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- N1-(2,5-difluorophenyl)-N2-((1-ethylpiperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to the specific positioning of the difluorophenyl group, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-13-8-11(16)2-3-12(13)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKREOYJDIEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2710963.png)
![2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2710968.png)




![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)
![{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol](/img/structure/B2710976.png)
![(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2710977.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)
![[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol](/img/structure/B2710983.png)
![1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2710984.png)
